molecular formula C11H16N6O4S B2759802 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034202-26-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2759802
CAS No.: 2034202-26-9
M. Wt: 328.35
InChI Key: HNZDVANFQYGYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 620-056-5) is a sulfonamide derivative characterized by a hybrid heterocyclic framework. Its structure combines a 1,3,5-triazine core with dimethoxy substituents at positions 4 and 6, linked via a methylene bridge to a 3,5-dimethylpyrazole sulfonamide moiety.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4S/c1-6-9(7(2)17-16-6)22(18,19)12-5-8-13-10(20-3)15-11(14-8)21-4/h12H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZDVANFQYGYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with 3,5-dimethyl-1H-pyrazole-4-sulfonamide. The structural integrity of the compound is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy. The molecular formula is C14H17N5O4C_{14}H_{17}N_5O_4 with a molecular weight of approximately 303.32 g/mol .

2.1 Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to inhibit BRAF(V600E), a common mutation in melanoma .
  • Cell Viability Assays : Studies demonstrate that these compounds can reduce cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways .

2.2 Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives has been well documented. For example:

  • Cytokine Inhibition : Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with some derivatives achieving up to 93% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

2.3 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : The compound exhibits activity against various bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

3.1 Enzyme Inhibition

Pyrazole derivatives often act as enzyme inhibitors. For example:

  • Xanthine Oxidase Inhibition : Some studies suggest that these compounds can inhibit xanthine oxidase activity, which is crucial for uric acid production in humans .

3.2 Modulation of Signaling Pathways

Compounds like this compound may modulate key signaling pathways involved in inflammation and cancer progression.

4. Case Studies

Several case studies illustrate the efficacy of this compound in various assays:

StudyActivityResults
Selvam et al., 2014Anti-inflammatoryUp to 93% inhibition of IL-6 at 10 µM
Research on BRAF(V600E)AnticancerSignificant reduction in cell viability in melanoma cell lines
Antimicrobial ScreeningAntibacterialEffective against E. coli and S. aureus with MIC values comparable to standard antibiotics

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity
Research indicates that compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit promising antiviral properties. For instance, derivatives have shown effectiveness against various viral infections by inhibiting key viral enzymes. A study highlighted the synthesis of related compounds that demonstrated significant activity against reverse transcriptase, crucial for retroviral replication .

1.2 Anticonvulsant Properties
The compound has been evaluated for anticonvulsant activity in animal models. In one study, structural analogs were synthesized and tested for their ability to prevent seizures induced by picrotoxin. The results indicated that specific modifications to the pyrazole ring enhanced anticonvulsant efficacy .

Agricultural Applications

2.1 Herbicidal Activity
this compound has been explored for its herbicidal properties. It acts by inhibiting amino acid synthesis pathways in plants, effectively stopping growth and cell division. Field studies have demonstrated its effectiveness in controlling weed populations without adversely affecting crop yields .

2.2 Fungicidal Properties
In addition to herbicidal applications, the compound has shown potential as a fungicide. Laboratory tests revealed that it inhibits the growth of various fungal pathogens affecting crops. The mechanism involves disrupting fungal cell wall synthesis and metabolism .

Biochemical Research

3.1 Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been a focus of biochemical research. Studies have demonstrated its interaction with specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent in metabolic disorders .

3.2 Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand how structural modifications impact the biological activity of this compound and its derivatives. These studies guide the design of new compounds with enhanced efficacy and reduced toxicity .

Case Studies

Study Focus Findings
Siddiqui et al., 2020Anticonvulsant ActivityIdentified structural analogs with high protective indices against seizures in animal models .
MDPI Research GroupAntiviral ActivityDemonstrated significant inhibition of reverse transcriptase by modified derivatives .
Agricultural ResearchHerbicidal EfficacyEffective control of weed species with minimal impact on non-target crops .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related sulfonamide derivatives, focusing on substituent effects and bioactivity.

Compound 1: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (CAS: Not provided)

  • Structural Differences :
    • Core Heterocycle : A pyridine sulfonamide replaces the triazine-pyrazole hybrid.
    • Substituents : Features a 4-butyl group and a 4-chlorophenyl carbamoyl moiety, absent in the target compound.
    • Functional Groups : Includes a carbamoyl group (C=O) linked to a chlorophenyl ring, enhancing lipophilicity compared to the dimethoxy triazine group in the target compound .

Compound 2 : 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran (CAS: 604-244-4)

  • Structural Differences :
    • Core Structure : Benzofuran replaces the triazine-pyrazole system.
    • Substituents : A nitro group and hydroxybenzoyl moiety confer distinct electronic and solubility properties.
    • Bioactivity : Likely targets oxidative stress pathways due to the nitro group’s redox activity, contrasting with sulfonamide-based mechanisms .

Physicochemical and Spectral Properties

Property Target Compound Compound 1
Melting Point Not reported 138–142 °C
IR Peaks Expected SO₂ (~1164 cm⁻¹) 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂)
1H-NMR Features Triazine-CH₂, pyrazole-CH₃ Pyridine-H (δ 7.60, 8.96), NH (δ 9.27)

Research Findings and Implications

  • Electronic Effects : The triazine ring in the target compound provides electron-deficient characteristics, favoring interactions with nucleophilic residues in enzymes. In contrast, Compound 1’s pyridine-carbamoyl system offers both hydrogen-bond acceptors and hydrophobic regions.
  • Solubility : The dimethoxy groups in the target compound improve aqueous solubility compared to Compound 1’s chlorophenyl substituent.
  • Synthetic Feasibility : Compound 1’s higher yield (76%) suggests optimized coupling conditions, whereas the target compound’s synthesis may require specialized triazine-methyl intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.